molecular formula C18H14N4O3S B2836349 N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1206986-29-9

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2836349
CAS No.: 1206986-29-9
M. Wt: 366.4
InChI Key: BOSSFIGDFINWKT-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a furan derivative with a thioamide under acidic conditions.

    Quinazolinone synthesis: The quinazolinone moiety can be synthesized through the cyclization of an anthranilic acid derivative with an appropriate amide or nitrile.

    Coupling reactions: The final step involves coupling the thiazole and quinazolinone intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Furanones, sulfoxides.

    Reduction products: Dihydroquinazolinones, thiazolidines.

    Substitution products: Halogenated thiazoles, aminothiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In materials science, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide
  • N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)pentanamide

Uniqueness

Compared to similar compounds, N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide might exhibit unique properties due to the specific length of its carbon chain and the positioning of its functional groups, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-16(21-18-20-14(10-26-18)15-6-3-9-25-15)7-8-22-11-19-13-5-2-1-4-12(13)17(22)24/h1-6,9-11H,7-8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSSFIGDFINWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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